molecular formula C12H12O B098219 (S)-(-)-1-(1-Naphthyl)ethanol CAS No. 15914-84-8

(S)-(-)-1-(1-Naphthyl)ethanol

Cat. No. B098219
CAS RN: 15914-84-8
M. Wt: 172.22 g/mol
InChI Key: CDRQOYRPWJULJN-VIFPVBQESA-N
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Description

(S)-(-)-1-(1-Naphthyl)ethanol is an enantiomerically pure compound that has been utilized in various chemical syntheses. It serves as an important synthetic intermediate, for instance, in the production of mevinic acid analogs, which are potential inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, making (S)-(-)-1-(1-Naphthyl)ethanol significant in medicinal chemistry.

Synthesis Analysis

The synthesis of enantiomerically pure (S)-(-)-1-(1-Naphthyl)ethanol can be achieved biocatalytically. A novel yeast strain, Candida viswanathii MTCC 5158, has been identified to perform the enantioselective reduction of 1-acetonaphthone to produce this compound with high enantioselectivity (ee >99%) . The production of the carbonyl reductase enzyme responsible for this transformation is constitutive in C. viswanathii but can be enhanced by specific culture conditions, such as the presence of acetonaphthone, mannitol, yeast extract, and calcium ions .

Molecular Structure Analysis

Chemical Reactions Analysis

Attempts to transfer the chirality of (S)-(-)-1-(1-Naphthyl)ethanol in thermal reactions with alkynes, palladium-catalyzed insertion into a C–H bond, and photochemical formation of β-lactams were unsuccessful . This indicates that the chirality of the compound is not easily transferred in these types of chemical reactions, which could be due to the stability of its chiral center or the reaction conditions not being conducive to chirality transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(-)-1-(1-Naphthyl)ethanol, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the optimal conditions for the biocatalytic production and the bioreduction reaction by C. viswanathii have been established, with the optimal temperature and pH being 25 °C and pH 8, respectively . These conditions are crucial for achieving high conversion rates and maintaining the enantiopurity of the product.

Scientific Research Applications

  • Specific Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : SNE is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins. Statins are lipid-lowering drugs used to lower cholesterol in the body .
  • Methods of Application or Experimental Procedures : The study carried out whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE using selected microorganisms acquired by soil acclimation technique. The microorganism which exhibited higher bioreduction activity was determined using high-performance liquid chromatography (HPLC), and it was identified as Pichia kudriavzevii by ITS primer sequencing .
  • Results or Outcomes : After optimizing the parameters, Pichia sp. produced SNE with good conversion (75%), yield (67%), and excellent enantiomeric excess (100%). The microbial enzyme showed higher activity at 24-h-old supernatant. The crude and partially purified enzyme exhibited a specific activity of 51.13 U/mL and 62.72 U/mL, respectively, with a 1.22 purification fold .

In one study, a new yeast strain Candida viswanathii MTCC 5158, isolated from soil, was found capable of carrying out the enantioselective reduction of 1-acetonaphthone to S(−)-1-(1′-naphthyl) ethanol . This compound is an important synthetic intermediate of mevinic acid analogue, a potential inhibitor of 3-hydroxy methyl glutaryl coenzyme A reductase .

In one study, a new yeast strain Candida viswanathii MTCC 5158, isolated from soil, was found capable of carrying out the enantioselective reduction of 1-acetonaphthone to S(−)-1-(1′-naphthyl) ethanol . This compound is an important synthetic intermediate of mevinic acid analogue, a potential inhibitor of 3-hydroxy methyl glutaryl coenzyme A reductase .

Safety And Hazards

“(S)-(-)-1-(1-Naphthyl)ethanol” is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .

properties

IUPAC Name

(1S)-1-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQOYRPWJULJN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936062
Record name 1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Naphthalen-1-yl)ethanol

CAS RN

15914-84-8
Record name 1-(Naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
R Preeti, R Reena, R Sindhu, MK Awasthi… - … Science and Pollution …, 2023 - Springer
(S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is …
Number of citations: 2 link.springer.com
K Zilbeyaz, EB Kurbanoglu, H Kilic - Chirality, 2016 - Wiley Online Library
(S)‐(−)‐1‐(1′‐napthyl)‐ethanol (S‐NE) is an important intermediate for the preparation of mevinic acid analogs, which is used for the treatment of hyperlipidemia. The objectives of the …
Number of citations: 9 onlinelibrary.wiley.com
AL Kamble, P Soni, UC Banerjee - Journal of Molecular Catalysis B …, 2005 - Elsevier
A new yeast strain Candida viswanathii MTCC 5158, isolated from soil, is capable of carrying out the enantioselective reduction of 1-acetonaphthone to S(−)-1-(1′-naphthyl) ethanol …
Number of citations: 42 www.sciencedirect.com
SM Amrutkar, L Banoth, UC Banerjee - Tetrahedron Letters, 2013 - Elsevier
(R)-1-(1-Naphthyl)ethanol is an essential chiral substrate for the synthesis of nonactin and dihydro-[1H]-quinoline-2-one derivatives. Stereoinversion of (S)-1-(1-naphthyl)ethanol to (R)-1…
Number of citations: 20 www.sciencedirect.com
GD Yadav, S Devendran - Journal of Molecular Catalysis B: Enzymatic, 2012 - Elsevier
1-(1-Naphthyl) ethanol is an important chiral building block for the synthesis of active pharmaceutical intermediates (APIs). In this work, lipase catalyzed kinetic resolution of (RS)-1-(1-…
Number of citations: 51 www.sciencedirect.com
EB KURBANOĞLU, K Zilbeyaz… - Turkish Journal of …, 2008 - journals.tubitak.gov.tr
The bioreduction of 1-acetonaphthone 1 by locally isolated Rhodotorula glutinis strains using ram horn peptone (RHP) gave (S)-(-)-1-(1-naphthyl) ethanol (2), an important …
Number of citations: 13 journals.tubitak.gov.tr
MS Bhattacharyya, A Singh, UC Banerjee - Bioresource technology, 2010 - Elsevier
Different cell disintegration methods were used for the liberation of intracellular carbonyl reductase from Geotrichum candidum, in its active form. Solid shear (bead milling) was proved …
Number of citations: 22 www.sciencedirect.com
E Banoglu, MW Duffel - Chemical research in toxicology, 1999 - ACS Publications
Hydroxysteroid (alcohol) sulfotransferases catalyze the sulfation of polycyclic aromatic hydrocarbons (PAHs) that contain benzylic hydroxyl functional groups. This metabolic reaction is …
Number of citations: 21 pubs.acs.org
GL Larson, R Klesse, FK Cartledge - Organometallics, 1987 - ACS Publications
(S, S)~ 1-Naphthylphenylmethyl (1-chloroethyl)-silane (1) and (S)-(1-chloroethyl) phenyldimethylsilane (2) were prepared and employed in a study of the stereochemistry of their …
Number of citations: 12 pubs.acs.org
B Polak, U Majcher - Current Analytical Chemistry, 2015 - ingentaconnect.com
Separation of several isomer groups, ie diastereomers such as quinine and quinidine, cinchonine and cinchonidine, R,S-1-(1-naphthyl)-ethanol, R,S-1-(2-naphthyl)-ethanol, and R,S-1,1…
Number of citations: 3 www.ingentaconnect.com

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